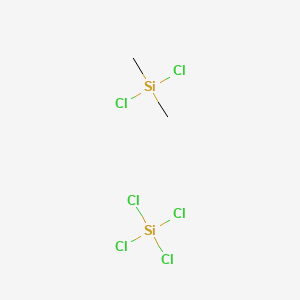
2,3-Dimethyl-1,4-dinitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1,4-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of two methyl groups and two nitro groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. One common method is the nitration reaction using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to minimize the formation of by-products and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-1,4-dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium arenethiolates in dimethyl sulfoxide (DMSO) are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 2,3-dimethyl-1,4-diaminonaphthalene.
Substitution: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Applications De Recherche Scientifique
2,3-Dimethyl-1,4-dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1,4-dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-2,4-dinitronaphthalene
- 1,5-Dimethyl-2,4-dinitronaphthalene
- 2,6-Dimethyl-1,4-dinitronaphthalene
Uniqueness
2,3-Dimethyl-1,4-dinitronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
50558-67-3 |
|---|---|
Formule moléculaire |
C12H10N2O4 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
2,3-dimethyl-1,4-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-8(2)12(14(17)18)10-6-4-3-5-9(10)11(7)13(15)16/h3-6H,1-2H3 |
Clé InChI |
QNTQFRQSOQJZRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14649095.png)

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)


![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)



![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
